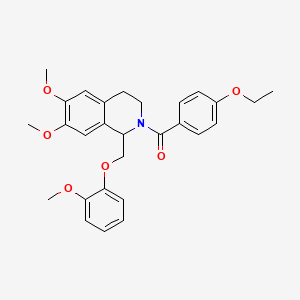

![molecular formula C19H22N6O3S B2868115 N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 897622-63-8](/img/structure/B2868115.png)

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

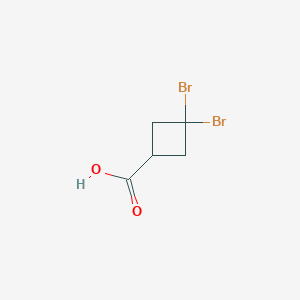

“N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide” is a chemical compound with the molecular formula C23H26N6O3 . It belongs to the class of compounds known as tetrazoles. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes. They burst vigorously when exposed to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .Physical and Chemical Properties Analysis

Tetrazoles show a melting point temperature at 155–157°C . They dissolve in water, acetonitrile, etc . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Anticancer Evaluation

A study explored the microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, highlighting the importance of these moieties in biological properties. The study found that compounds exhibited promising anticancer activity against several human cancer cell lines. Moreover, a molecular docking study predicted the probable mechanism of action, and ADMET properties suggested good oral drug-like behavior (Tiwari et al., 2017).

Structural Studies of Tinuvin P Analogs

Research on 2-(2,4-dimethylphenyl)-2H-benzotriazole, an analog of Tinuvin P, involved structural studies through multinuclear NMR and X-ray diffraction analysis. This study contributed to understanding the molecular conformation of such compounds, which could impact their physical properties and potential applications (Claramunt et al., 2007).

Synthesis and Biological Evaluation of Benzenesulfonamide Derivatives

Another study synthesized and evaluated the biological activities of benzenesulfonamide derivatives. The compounds showed in vitro antitumor activity against HepG2 and MCF-7 cell lines. The study also involved molecular docking and DFT calculations to understand the interactions of these compounds with biological targets (Fahim & Shalaby, 2019).

Molecular Docking and Bioassay Studies as COX-2 Inhibitor

Research on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide involved synthesis, crystal structure determination, and evaluation as a cyclooxygenase-2 (COX-2) inhibitor. Despite its synthesis and structural elucidation, the compound did not show inhibition potency for COX enzymes, illustrating the complexity of designing effective COX-2 inhibitors (Al-Hourani et al., 2016).

Discovery of Glucagon Receptor Antagonists

A study discovered a novel series of spiroimidazolone-based antagonists of the human glucagon receptor (hGCGR), highlighting a specific compound, SCH 900822, as a potent hGCGR antagonist with exceptional selectivity and potential for lowering glucose levels in models of diet-induced obesity (Demong et al., 2014).

Luminescence Sensing of Benzaldehyde

Research on lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate-based structures demonstrated their potential as fluorescence sensors for benzaldehyde-based derivatives. Such properties are crucial for developing advanced materials for sensing applications (Shi et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Tetrazoles have attracted much attention in medicinal chemistry due to their diverse biological applications, predominantly in the area of material and medicinal chemistry . They have been used in a wide range of important products such as propellants, explosives, and many drugs . In the past decade, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents .

Eigenschaften

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-13-5-8-16(11-14(13)2)25-18(21-22-23-25)12-20-19(26)15-6-9-17(10-7-15)29(27,28)24(3)4/h5-11H,12H2,1-4H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHOYFRSANDZHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

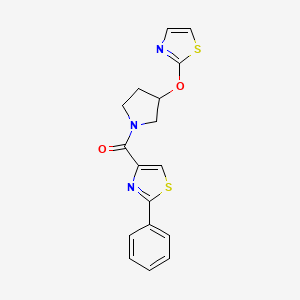

![5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile](/img/structure/B2868037.png)

![3-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2868040.png)

![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868041.png)

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2868045.png)

![8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2868047.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2868048.png)

![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2868052.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2868055.png)